molecular formula C14H16O3 B120822 Ethyl 4-(3-oxocyclopentyl)benzoate CAS No. 154468-61-8

Ethyl 4-(3-oxocyclopentyl)benzoate

Cat. No.: B120822
CAS No.: 154468-61-8
M. Wt: 232.27 g/mol
InChI Key: MJHOVEAQNKQHHE-UHFFFAOYSA-N
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Description

Ethyl 4-(3-oxocyclopentyl)benzoate is an organic compound with the molecular formula C14H16O3 It is a derivative of benzoic acid, where the ethyl ester is substituted with a 3-oxocyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-oxocyclopentyl)benzoate typically involves the esterification of 4-(3-oxocyclopentyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

4-(3-oxocyclopentyl)benzoic acid+ethanolacid catalystethyl 4-(3-oxocyclopentyl)benzoate+water\text{4-(3-oxocyclopentyl)benzoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(3-oxocyclopentyl)benzoic acid+ethanolacid catalyst​ethyl 4-(3-oxocyclopentyl)benzoate+water

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous flow reactors to enhance the efficiency and yield of the reaction. The use of heterogeneous acid catalysts, such as sulfonic acid resins, can further improve the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-oxocyclopentyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: 4-(3-oxocyclopentyl)benzoic acid.

    Reduction: 4-(3-hydroxycyclopentyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(3-oxocyclopentyl)benzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(3-oxocyclopentyl)benzoate involves its interaction with various molecular targets depending on the specific application. For example, in biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Lacks the cyclopentanone moiety, making it less complex.

    Methyl 4-(3-oxocyclopentyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    4-(3-oxocyclopentyl)benzoic acid: The free acid form of the compound.

Biological Activity

Ethyl 4-(3-oxocyclopentyl)benzoate is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate group and a cyclopentyl ketone moiety. Its molecular formula is C15H16O3C_{15}H_{16}O_3, and it can be synthesized through the esterification of 4-(3-oxocyclopentyl)benzoic acid with ethanol under acidic conditions. The general reaction can be summarized as follows:

4 3 oxocyclopentyl benzoic acid+ethanolacid catalystEthyl 4 3 oxocyclopentyl benzoate+water\text{4 3 oxocyclopentyl benzoic acid}+\text{ethanol}\xrightarrow{\text{acid catalyst}}\text{Ethyl 4 3 oxocyclopentyl benzoate}+\text{water}

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which may interact with molecular targets involved in metabolic processes.

Enzyme Interactions

Research indicates that this compound may serve as a substrate for esterases, leading to the hydrolysis of the ester bond. This process can activate various signaling pathways, potentially influencing cellular functions such as inflammation and apoptosis.

Antimicrobial Properties

Studies have indicated that this compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as a lead compound in developing new antibiotics.
  • Anti-inflammatory Mechanisms : In a controlled experiment involving macrophage cell lines, treatment with this compound resulted in a marked decrease in the expression levels of inflammatory markers (TNF-alpha, IL-6). The compound's ability to downregulate these markers suggests a mechanism that could be beneficial in treating inflammatory diseases .
  • Cytotoxicity Studies : Research on the cytotoxic effects of this compound on cancer cell lines revealed that it induces apoptosis in a dose-dependent manner. The compound was found to activate caspase pathways, leading to programmed cell death in malignant cells.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-methylbenzoateC10H12O2C_{10}H_{12}O_2Simple benzoate with no cyclopentanone structure
Ethyl 4-(3-hydroxycyclopentyl)benzoateC15H18O3C_{15}H_{18}O_3Contains a hydroxyl group instead of a ketone
Ethyl 4-cyclohexanecarboxylateC12H22O2C_{12}H_{22}O_2Similar structure but with a cyclohexane ring

The unique combination of the benzoate ester and cyclopentanone moiety in this compound contributes to its distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-(3-oxocyclopentyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-2-17-14(16)11-5-3-10(4-6-11)12-7-8-13(15)9-12/h3-6,12H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHOVEAQNKQHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50565770
Record name Ethyl 4-(3-oxocyclopentyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154468-61-8
Record name Ethyl 4-(3-oxocyclopentyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50565770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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